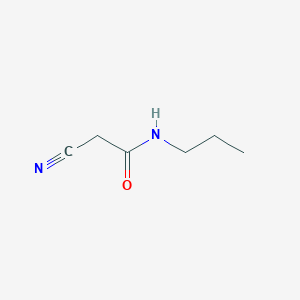

2-cyano-N-propylacetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-cyano-N-propylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-2-5-8-6(9)3-4-7/h2-3,5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWFLDZVDBAJAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403215 | |

| Record name | 2-cyano-N-propylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52493-35-3 | |

| Record name | 2-cyano-N-propylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyano-N-propylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context and Evolution of Cyanoacetamide Derivatives in Synthetic Strategy

The journey of cyanoacetamide derivatives in synthetic chemistry is rooted in the foundational advancements of acetamide (B32628) chemistry and nitrile synthesis. The parent compound, cyanoacetamide, became a key synthetic intermediate through early work with acetic acid derivatives and ammonia (B1221849). A significant leap forward was the introduction of substituted anilines into cyanoacetamide chemistry, which broadened the range of accessible derivatives and their applications.

Initially, the synthesis of 2-cyanoacetamide (B1669375) was achieved through various methods, including the reaction of ethyl cyanoacetate (B8463686) with ammonia and the treatment of cyanoacetic acid with ammonium (B1175870) hydroxide. Over time, the focus shifted towards creating N-substituted derivatives to modulate the compound's physical and biological properties. This strategic modification allows for the fine-tuning of electronic properties and solid-state packing arrangements. The exploration of N-substituted cyanoacetamides gained considerable momentum in the mid-20th century as their potential as highly reactive intermediates for synthesizing a variety of heterocyclic compounds became evident.

Significance of the Cyanoacetamide Moiety As a Multifunctional Synthon

The cyanoacetamide moiety is a versatile and powerful tool in the arsenal (B13267) of synthetic organic chemists, primarily due to its nature as a multifunctional synthon. tubitak.gov.trresearchgate.net A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. The cyanoacetamide structure is polyfunctional, possessing both electrophilic and nucleophilic sites. researchgate.net

The key to its versatility lies in the active methylene (B1212753) group (the CH2 group adjacent to the cyano and carbonyl groups). The hydrogens on this carbon are acidic, making it a potent nucleophile that can participate in a wide array of condensation and substitution reactions. researchgate.net This reactivity has been extensively utilized in the synthesis of diverse and often complex heterocyclic systems, which are otherwise difficult to obtain. tubitak.gov.tr

Furthermore, the cyano and carbonyl groups themselves are reactive sites. researchgate.net They are perfectly positioned to react with bidentate reagents, facilitating the construction of various heterocyclic rings such as pyridines, pyrimidines, thiazoles, and pyrazoles. tubitak.gov.trresearchgate.netekb.eg This capacity to serve as a building block for a wide range of heterocyclic compounds underscores the significance of the cyanoacetamide moiety in medicinal chemistry and materials science. researchgate.net

Overview of Research Trajectories for N Substituted Cyanoacetamides

Direct Amidation and Condensation Reactions

Direct amidation represents the most straightforward approach to synthesizing 2-cyano-N-propylacetamide. These methods typically involve the formation of the amide bond in a single step from readily available precursors.

Reaction of N-propylamine with Ethyl Cyanoacetate (B8463686)

The reaction between an amine and an ester is a classic method for amide synthesis. In this case, this compound is formed through the nucleophilic acyl substitution reaction of N-propylamine with ethyl cyanoacetate. The lone pair of electrons on the nitrogen atom of N-propylamine attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of an ethoxide leaving group to form the stable amide product. The reaction is typically driven to completion by the volatility of the ethanol (B145695) byproduct, which can be removed from the reaction mixture. While the reaction can proceed by simply mixing and heating the reactants, various protocols have been developed to improve efficiency and yield. orgsyn.orgresearchgate.net

Microwave-Assisted Synthesis Protocols

To enhance the rate of amidation, microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique. Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes. rsc.org This method often leads to higher yields and cleaner product formation compared to conventional heating. In the context of synthesizing this compound, a microwave-assisted protocol would involve placing the N-propylamine and ethyl cyanoacetate mixture, potentially with a catalyst or in a high-boiling point solvent, in a dedicated microwave reactor and irradiating it for a short period. mdpi.com

| Parameter | Conventional Heating | Microwave-Assisted Heating |

| Heating Mechanism | Conduction/Convection (slow, non-uniform) | Direct dielectric heating (rapid, uniform) |

| Reaction Time | Typically several hours | Typically several minutes |

| Energy Efficiency | Lower | Higher |

| Side Reactions | More prevalent due to prolonged heating | Often reduced due to shorter reaction times |

This table presents a generalized comparison based on typical outcomes in organic synthesis.

Solvent-Free and Catalytic Approaches

In line with the principles of green chemistry, solvent-free and catalytic methods for amidation are increasingly favored. A notable development is the use of a sodium tert-butoxide (NaOtBu) mediator for the direct amidation of esters with amines under solvent-free conditions. rsc.org This protocol allows the reaction to proceed efficiently at room temperature, offering high yields of the desired amide. The procedure is environmentally friendly and simplifies the workup process, as it often avoids the need for organic solvents and chromatographic purification. rsc.org This approach demonstrates significant potential for the large-scale and sustainable production of this compound. rsc.org

| Catalyst/Mediator | Solvent | Temperature | Key Advantages |

| NaOtBu | Solvent-Free | Room Temperature | High yields, sustainable, simple workup rsc.org |

| None (Thermal) | Solvent-Free | High Temperature (~218 °C) researchgate.net | Simplicity, but requires harsh conditions researchgate.net |

This table summarizes conditions for direct amidation of esters with amines, applicable to the synthesis of this compound.

Condensation with Cyanohydrins from Ketones

An alternative, though less direct, route to amide synthesis involves the use of cyanohydrins derived from ketones. A patented process describes the conversion of di-n-propylketone cyanohydrin into N-propyl-n-propylideneacetamide. google.com This transformation is achieved by treating the cyanohydrin with a concentrated mineral acid, such as sulfuric acid, and heating the mixture in a step-wise manner to temperatures between 75°C and 140°C. google.com The resulting unsaturated amide can then be hydrogenated to yield the corresponding saturated amide, di-n-propylacetamide. google.com While this specific process yields a different final product, it illustrates a synthetic strategy starting from ketone cyanohydrins. Adapting this method for this compound would require a different starting cyanohydrin and is not a commonly reported pathway for this specific compound.

Cyanoacetylation of Propylamine (B44156)

The term cyanoacetylation refers to the introduction of a cyanoacetyl group onto a substrate. The reaction of N-propylamine with ethyl cyanoacetate is a prime example of N-cyanoacetylation. Beyond simple esters, other cyanoacetylating agents can be employed. For instance, cyanoacetic acid can be reacted directly with N-propylamine using peptide coupling reagents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU). acs.orgsmolecule.com These reagents activate the carboxylic acid, facilitating the nucleophilic attack by the amine to form the amide bond under mild conditions.

Indirect Synthetic Routes and Precursor Transformations

Indirect routes to this compound involve the synthesis of a precursor molecule that is subsequently converted to the target compound. A prominent example of this strategy involves a two-step process starting with the acylation of the amine followed by a nucleophilic substitution. researchgate.net

First, N-propylamine is reacted with chloroacetyl chloride. In this reaction, the highly reactive acyl chloride readily acylates the amine to form the intermediate, N-propyl-2-chloroacetamide. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

In the second step, the chloro-group of N-propyl-2-chloroacetamide is displaced by a cyanide ion. This is a standard nucleophilic substitution reaction (SN2), where a cyanide salt, such as sodium cyanide or potassium cyanide, is used as the nucleophile. The reaction introduces the cyano group, yielding the final product, this compound. researchgate.net This method avoids the direct handling of cyanoacetic acid derivatives and can be advantageous depending on precursor availability and process safety considerations.

From 2-Cyano-N-[3-(2-cyanoacetylamino)propyl]acetamide

The synthesis of this compound directly from 2-Cyano-N-[3-(2-cyanoacetylamino)propyl]acetamide is not detailed in the reviewed scientific literature. While the latter compound is listed by chemical suppliers, a specific reaction pathway involving its cleavage or transformation to yield this compound has not been described in the available research. cymitquimica.com

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. molbase.com It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an active methylene (B1212753) compound, which is a compound possessing a CH2 group flanked by two electron-withdrawing groups. ontosight.aicymitquimica.com This reaction is typically catalyzed by a weak base, such as an amine like piperidine (B6355638). ontosight.ai The initial product is a β-hydroxy carbonyl compound, which often undergoes spontaneous dehydration to yield an α,β-unsaturated product. cymitquimica.com

N-substituted-2-cyanoacetamides, such as this compound, are classic examples of active methylene compounds. The electron-withdrawing nature of both the cyano group and the amide carbonyl group increases the acidity of the intervening methylene protons, facilitating their removal by a base to form a reactive carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone.

While the Knoevenagel condensation is not a method for synthesizing this compound itself, this compound is a valuable reactant in such condensations. Research demonstrates its use in synthesizing more complex molecules. For instance, this compound has been reacted with 2-chlorobenzaldehyde (B119727) to produce the corresponding unsaturated acrylamide (B121943) derivative. amazonaws.com A similar reaction involves the microwave-assisted synthesis of 2-cyano-N-cyclohexylacetamide, which is then condensed with various aromatic aldehydes. researchgate.net These reactions highlight the utility of N-alkyl cyanoacetamides as key building blocks. amazonaws.comresearchgate.net

Table 1: Examples of Knoevenagel Condensation using N-Alkyl Cyanoacetamides

| Active Methylene Compound | Carbonyl Compound | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| This compound | 2-Chlorobenzaldehyde | Not specified | 2-Cyano-3-(2-chlorophenyl)-N-propylacrylamide | amazonaws.com |

| 2-Cyano-N-cyclohexylacetamide | Benzaldehyde | Microwave irradiation | 2-Cyano-3-phenyl-N-cyclohexylacrylamide | researchgate.net |

| N,N-diethyl cyano acetamide (B32628) | 3,4-dihydroxy-5-nitro benzaldehyde | Piperidine-acetate, ethanol, reflux | (E)-N,N-diethyl-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide | google.com |

Utilizing Active Methylene Nitriles in Cyclization Reactions

The dual functionality of active methylene nitriles, including the acidic methylene group and the electrophilic nitrile group, makes them versatile precursors in the synthesis of various heterocyclic systems. evitachem.com Although not a direct synthesis of this compound, these reactions demonstrate the chemical utility of its core structure.

One major application is in the construction of nitrogen-containing heterocycles. For example, acrylamide derivatives, which are themselves products of Knoevenagel condensations using compounds like 2-cyano-N-cyclohexylacetamide, can undergo subsequent cyclization. A Michael addition reaction of such an acrylamide with hydrazine (B178648) hydrate (B1144303) leads to the formation of pyrazole (B372694) derivatives under microwave irradiation. researchgate.net

Furthermore, related active methylene nitriles like 2-cyanothioacetamide (B47340) are employed in annulation reactions with enones to assemble pyridine (B92270) scaffolds, which can be further elaborated into complex thienopyridines. nih.gov These examples underscore the value of the active methylene nitrile moiety, present in this compound, as a key synthon for building diverse cyclic and heterocyclic frameworks.

Reactivity of the Active Methylene Group (C-2)

The methylene group (-CH2-) in this compound, situated between the cyano and the carbonyl groups, is known as an active methylene group. shivajicollege.ac.in The electron-withdrawing nature of the adjacent cyano and N-propylacetamide functionalities increases the acidity of the methylene protons, facilitating their removal by a base. shivajicollege.ac.in This deprotonation results in the formation of a stabilized carbanion, a potent nucleophile that is central to the reactivity of the molecule. shivajicollege.ac.inlibretexts.org

Condensation Reactions with Carbonyl Compounds

The carbanion generated from this compound readily participates in condensation reactions with various carbonyl compounds, such as aldehydes and ketones. libretexts.org These reactions are fundamental in carbon-carbon bond formation.

In the presence of a basic catalyst, this compound reacts with aldehydes and ketones in a process that typically proceeds through a nucleophilic addition followed by dehydration. sci-hub.se This sequence of reactions results in the formation of α,β-unsaturated cyanoacetamide derivatives. The reaction is a classic example of a Knoevenagel condensation. sci-hub.se

For instance, the reaction of this compound with a generic aldehyde (R-CHO) would yield an N-propyl-2-cyano-3-alkyl-2-alkenamide. The general scheme for this reaction is presented below:

Reaction Scheme:

A variety of catalysts can be employed for this transformation, including primary and secondary amines and their salts. sci-hub.se The choice of catalyst and reaction conditions can influence the yield and stereoselectivity of the resulting unsaturated product. organic-chemistry.org

The Knoevenagel condensation of this compound serves as a powerful tool in the synthesis of various heterocyclic compounds. The unsaturated products formed from the initial condensation can undergo subsequent intramolecular cyclization reactions, leading to the formation of diverse ring systems. clockss.orgrsc.org

For example, the reaction of this compound with salicylaldehyde (B1680747) derivatives can lead to the formation of chromene-based structures. The initial Knoevenagel adduct can undergo an intramolecular Michael addition, followed by cyclization and tautomerization to yield the final heterocyclic product. Similarly, reactions with other bifunctional reagents can afford pyridines, pyrans, and other heterocyclic systems. clockss.orgrsc.org Research has shown the successful synthesis of heteroannulated chromeno[2,3-b]pyridines through the reaction of this compound with specific chromene derivatives. clockss.org

Table 1: Examples of Heterocyclic Systems Synthesized from this compound via Knoevenagel Condensation

| Reactant | Resulting Heterocyclic System |

| Substituted Salicylaldehydes | Chromene derivatives |

| α,β-Unsaturated Ketones | Pyridine derivatives |

| 1,3-Dicarbonyl Compounds | Pyran derivatives rsc.org |

Formation of Unsaturated Cyanoacetamide Derivatives

Nucleophilic Additions

The carbanion of this compound can act as a nucleophile in addition reactions to electrophilic double bonds, a process known as Michael addition. libretexts.org This reaction is particularly useful for the formation of 1,5-dicarbonyl compounds or their equivalents, which are valuable intermediates in organic synthesis. libretexts.org

When reacted with α,β-unsaturated carbonyl compounds, the nucleophilic carbon of this compound adds to the β-carbon of the unsaturated system. libretexts.org This reaction expands the carbon skeleton and introduces new functionalities into the molecule, which can be further manipulated.

Coupling Reactions

The active methylene group of this compound can participate in various coupling reactions, often catalyzed by transition metals. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the C-2 position. For example, palladium-catalyzed cross-coupling reactions could potentially be used to arylate or vinylate the active methylene position, although specific examples with this compound are not extensively documented in readily available literature. Oxidative coupling reactions, potentially mediated by reagents like hypohalites, represent another avenue for derivatization at this position. nii.ac.jp

Reactivity of the Cyano Group

The cyano group (-C≡N) of this compound is a versatile functional group that can undergo a range of chemical transformations. evitachem.comcymitquimica.com Its reactivity is characterized by the electrophilicity of the carbon atom and the nucleophilicity of the nitrogen atom.

The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide, respectively. evitachem.com This transformation provides a route to convert the cyano functionality into other important organic functional groups.

Furthermore, the cyano group can participate in cycloaddition reactions and can be reduced to an amine. The nitrogen atom's lone pair of electrons allows it to act as a nucleophile in certain reactions, and the triple bond can react with various reagents. For example, treatment with organometallic reagents can lead to the formation of ketones after hydrolysis. The cyano group's electron-withdrawing nature also plays a crucial role in activating the adjacent methylene group. shivajicollege.ac.in

Reactivity of the Amide N-H and Carbonyl Functions

The amide group in this compound is a key functional group that dictates much of its chemical behavior. The presence of a hydrogen atom on the nitrogen (N-H) and the carbonyl group (C=O) allows for a range of reactions, leading to the formation of various analogs and functionalized derivatives.

The N-H bond of the amide can be readily substituted, leading to a variety of N-propylacetamide analogs. For instance, alkylation reactions can introduce new substituents on the nitrogen atom. evitachem.com A common method for such transformations involves the use of alkyl halides in the presence of a base. The reactivity of the N-H bond is also exploited in reactions with other electrophiles, expanding the library of accessible N-propylacetamide derivatives.

The synthesis of N-propylacetamide and its analogs can also be achieved through various other routes, highlighting the versatility of this structural motif. For example, transacylation reactions have been shown to efficiently produce N-propylacetamide. scispace.com In one instance, the reaction of ethyl 2,4-dinitrophenylacetate (EAA-DNP) with propylamine in chloroform (B151607) resulted in the quantitative formation of N-propylacetamide. scispace.com Another approach involves the Ritter reaction, a powerful method for C-N bond formation, which can be utilized to synthesize amides from nitriles and a carbocation source. nih.gov

The table below summarizes some examples of N-propylacetamide analogs and the synthetic methods employed for their preparation.

| Compound Name | Reactants | Reagents/Conditions | Reference |

| N-propylacetamide | Ethyl 2,4-dinitrophenylacetate (EAA-DNP), Propylamine | Chloroform | scispace.com |

| 2-Oxo-2-phenyl-N-propylacetamide | Not specified | Not specified | rsc.org |

| N-(cyanomethyl)-2-(2,6-dichlorophenyl)-N-propylacetamide | 2-(2,6-dichlorophenyl)acetamide, Cyanomethyl halide | Base | evitachem.com |

| 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-propylacetamide | 2,3-dihydro-1,4-benzodioxin-2-ylmethylamine, 2-chloroacetyl chloride | Triethylamine | |

| 2-{6-[2-(3,5-Dichloro-4-pyridyl)acetyl]-2,3-dimethoxyphenoxy}-N-propylacetamide | Carboxylic acid derivative, Propylamine | HATU-mediated amide coupling | acs.org |

| N-((1,2-dimethyl-1H-indol-3-yl)methyl)-N-propylfuran-2-carboxamide | Aromatic aldehyde, Propanamine | NaBH4, DCC, DMAP | rsc.org |

The carbonyl group of the amide in this compound is susceptible to nucleophilic attack, although it is less reactive than a ketone or aldehyde carbonyl. This reactivity is central to amide bond formation and functionalization. The direct coupling of carboxylic acids with amines is a fundamental transformation in organic synthesis, often facilitated by coupling agents that activate the carboxylic acid.

The amide bond itself can be a site for further chemical modification. While amides are generally stable, their cleavage can be achieved under specific conditions. mdpi-res.com More advanced synthetic strategies focus on the activation of the N-C amide bond, allowing for its participation in a broader range of transformations beyond simple hydrolysis. mdpi-res.com These methods provide access to novel molecular architectures by enabling the functional group interconversion or functionalization of amides. mdpi-res.com

Formation of N-Propylacetamide Analogs

Role as a Precursor for Heterocyclic Systems

This compound is a versatile precursor for the synthesis of a wide array of heterocyclic compounds. ontosight.aiclockss.org The presence of the cyano group and the active methylene group adjacent to it makes it an ideal starting material for various cyclization and condensation reactions.

The reaction of this compound with various reagents can lead to the formation of pyrimidine (B1678525) derivatives. For instance, condensation reactions with thioamides can yield thiopyrimidones. nih.gov These reactions typically proceed through the initial formation of an intermediate that subsequently cyclizes to form the pyrimidine ring. The specific substitution pattern on the resulting pyrimidine is dictated by the nature of the reactants and the reaction conditions.

The table below provides an example of a pyrimidine derivative synthesized from a related cyanoacetamide.

| Reactant 1 | Reactant 2 | Product | Reference |

| Alkylidene malononitrile | Thioamides | Thiopyrimidone | nih.gov |

This compound is extensively used in the synthesis of pyridine and pyridone derivatives. researchgate.netnih.gov These reactions often involve condensation with 1,3-dicarbonyl compounds or their equivalents. For example, N-substituted 3-cyano-2-pyridones can be synthesized from the reaction of acetylacetone (B45752) with the corresponding N-substituted cyanoacetamide in the presence of a base like piperidine. innovareacademics.in

Multicomponent reactions offer an efficient route to highly functionalized pyridones. A three-component reaction of aromatic aldehydes, substituted acetophenones, and 2-cyano-N-(2-ethylphenyl)acetamide, catalyzed by piperidine, has been reported to yield substituted N-(2-ethylphenyl)-2-oxo-pyridine-3-carbonitriles. nih.gov Similarly, a four-component reaction involving (hetero)aromatic aldehydes, substituted acetophenones, ethyl cyanoacetate, and ammonium (B1175870) acetate (B1210297) leads to the formation of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles. nih.gov

The following table showcases examples of pyridine and pyridone derivatives synthesized using cyanoacetamide precursors.

| Reactants | Reagents/Conditions | Product | Reference |

| Acetylacetone, N-substituted cyanoacetamide | Piperidine | N-substituted 4,6-dimethyl-3-cyano-2-pyridones | innovareacademics.in |

| Aromatic aldehydes, Substituted acetophenones, 2-Cyano-N-(2-ethylphenyl)acetamide | Piperidine, Refluxing ethanol | N-(2-ethylphenyl)-2-oxo-pyridine-3-carbonitriles | nih.gov |

| Aromatic aldehydes, Substituted acetophenones, Ethyl cyanoacetate, Ammonium acetate | Refluxing ethanol | 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles | nih.gov |

| 2-Cyano-N'-((1-methyl-1H-pyrrol-2-yl)methylene)acetohydrazide, Acetylacetone | Not specified | 2-Pyridone derivatives | researchgate.net |

The reactivity of this compound also extends to the synthesis of thiophene (B33073) derivatives. The Gewald reaction is a classic method for the synthesis of 2-aminothiophenes, which can involve the reaction of an α-cyano ester or amide with a ketone or aldehyde and elemental sulfur in the presence of a base.

More complex thiophene-containing fused ring systems can also be accessed. For example, the alkylation of thiopyridones with α-halo carbonyl compounds can lead to the formation of thienopyridines through a cyclization reaction involving the nitrile group. nih.gov Another strategy involves the alkylation of a thiopyridone with a chloromethyl thioether, followed by mono-oxidation to a sulfoxide (B87167) and subsequent base-mediated cyclization to construct the thienopyridine scaffold. nih.gov

The table below gives an example of the synthesis of thiophene derivatives from related starting materials.

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference |

| N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives | N-(4-acetylphenyl)-2-chloroacetamide | Sodium methoxide, Dioxane | 3-Aminothiophene derivatives | nih.gov |

Pyrazole Derivatives

The synthesis of pyrazole derivatives from this compound often involves its reaction with hydrazine derivatives. researchgate.netmdpi.comnih.govmdpi.com A common strategy is the initial conversion of this compound into a more reactive intermediate. For instance, it can be reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to yield (E)-2-cyano-3-(dimethylamino)-N-propylacrylamide. google.com This enaminonitrile intermediate then readily undergoes cyclization with hydrazine derivatives to afford the corresponding pyrazole derivatives. researchgate.net

Another approach involves the coupling of this compound with diazonium salts to form arylhydrazono derivatives, which can then be cyclized to yield aminopyrazoles. researchgate.net The reaction conditions, such as the choice of solvent and catalyst, can influence the regioselectivity of these cyclization reactions, leading to the formation of different pyrazole isomers. mdpi.comnih.gov Microwave irradiation has been shown to be an effective technique for promoting these reactions, often resulting in shorter reaction times and higher yields. researchgate.net

The general synthetic pathway to pyrazoles often involves the cyclocondensation of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazines. mdpi.comnih.gov In the context of this compound, the molecule provides the C-C-N backbone for the formation of the pyrazole ring.

Table 1: Synthesis of Pyrazole Derivatives from this compound and its Analogs

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| 2-Cyano-N-cyclohexylacetamide | 1. N,N-Dimethylformamide dimethyl acetal (DMF-DMA) 2. Hydrazine derivatives | Pyrazole derivatives | Condensation, Cyclization | researchgate.net |

| 2-Cyano-N-cyclohexylacetamide | Aryl diazonium salts | Arylhydrazono intermediates (precursors to pyrazoles) | Coupling | researchgate.net |

| This compound | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | (E)-2-cyano-3-(dimethylamino)-N-propylacrylamide | Condensation | google.com |

| 1,3-Diketones | Hydrazine derivatives | Polysubstituted pyrazoles | Cyclocondensation | mdpi.com |

| α,β-Unsaturated carbonyls | Hydrazine | Pyrazole derivatives | Cyclocondensation | nih.gov |

Chromene and Chromeno-Fused Systems

This compound is a key building block for the synthesis of chromene and chromeno-fused heterocyclic systems. These syntheses typically proceed via a Knoevenagel condensation of this compound with a salicylaldehyde derivative. beilstein-journals.orgnih.gov The initial condensation product, an α,β-unsaturated nitrile, can then undergo an intramolecular cyclization (oxa-Michael addition) to form the 2-amino-4H-chromene-3-carbonitrile scaffold. mdpi.com

The reaction is often catalyzed by a base, such as piperidine or triethylamine. beilstein-journals.orgchemspider.com The choice of substituents on the salicylaldehyde ring can influence the reaction rate and yield. beilstein-journals.orgnih.gov Furthermore, this compound can be utilized in multicomponent reactions with salicylaldehydes and other reagents to construct more complex chromeno-fused systems, such as chromeno[2,3-b]pyridines. clockss.org

The reactivity of the nitrile and amide functionalities in the resulting chromene derivatives allows for further derivatization, leading to a wide array of fused heterocyclic compounds. researchgate.net For example, the amino group at the 2-position can be exploited for the synthesis of various fused pyrimidines and other heterocyclic systems.

Table 2: Synthesis of Chromene Derivatives from this compound and its Analogs

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| Salicylaldehyde | 2-Cyanoacetamide (B1669375) | Piperidine, Methanol, Reflux | 2-Cyano-3-(2-hydroxyphenyl)acrylamide | chemspider.com |

| Salicylaldehyde | Malononitrile | Basic catalyst | 2-Imino-2H-chromene-3-carbonitrile derivatives | mdpi.com |

| Salicylaldehyde | Acetophenone | Base | Chalcone (intermediate for flavan/flavone synthesis) | nih.gov |

| Salicylaldehyde derivatives | 1,3-Bisarylsulfonylpropenes | Piperidine, p-TsOH | 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes | mdpi.com |

| This compound | Salicylaldehyde derivatives | Base | 2-Amino-N-propyl-4H-chromene-3-carboxamide | researchgate.netnih.gov |

Other Nitrogen-Containing Heterocycles (e.g., Imidazole (B134444), Thiazole (B1198619), Triazine)

Beyond pyrazoles and chromenes, this compound serves as a precursor for a variety of other nitrogen-containing heterocycles.

Imidazole Derivatives: The synthesis of imidazoles can be achieved through various routes. organic-chemistry.orgrsc.orgneu.edu.tr One common method is the van Leusen imidazole synthesis, which involves the reaction of an aldimine with a tosylmethyl isocyanide (TosMIC) derivative. mdpi.com While direct synthesis from this compound is less common, its derivatives can be transformed into imidazole-containing structures.

Thiazole Derivatives: Thiazole rings can be constructed using this compound derivatives. ijper.org For instance, Knoevenagel condensation of a thiazole-containing aldehyde with 2-cyano-N-(thiazol-2-yl)acetamide yields cyanoacrylamide derivatives incorporating both thiazole and pyrazole moieties. nih.gov The Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides, is a fundamental method for thiazole formation. Derivatives of this compound can be functionalized to participate in such cyclization reactions.

Triazine Derivatives: The synthesis of triazine derivatives can be accomplished through various cyclization strategies. nih.govmdpi.com For example, reacting sulfaguanidine (B1682504) derivatives with N-cyanodithioiminocarbonate can produce novel triazine sulfonamides. nih.gov While direct routes from this compound are not extensively documented, its chemical functionalities allow for its potential incorporation into triazine ring systems through multi-step synthetic sequences. For instance, it could be converted into an amidine or a related intermediate which could then undergo cyclization with appropriate partners to form a triazine ring.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy.researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 2-cyano-N-propylacetamide. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom within the molecule.

1H NMR Analysis for Proton Environments

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring atoms. The spectrum of this compound typically displays signals corresponding to the propyl group and the acetamide (B32628) backbone.

Detailed analysis of a ¹H NMR spectrum, often recorded on a 300 or 400 MHz spectrometer, provides the following characteristic signals: a triplet corresponding to the terminal methyl (CH₃) protons of the propyl group, a multiplet for the central methylene (B1212753) (CH₂) protons of the propyl group, another multiplet for the methylene protons adjacent to the nitrogen atom, and a singlet for the methylene protons adjacent to the cyano group. clockss.orgrsc.org The amide proton (NH) usually appears as a broad triplet. diva-portal.org

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (propyl) | ~0.9 | Triplet | ~7.4 |

| CH₂ (central, propyl) | ~1.5 | Sextet | ~7.3 |

| CH₂ (N-linked, propyl) | ~3.2 | Quartet | ~6.8 |

| CH₂ (cyano-linked) | ~3.4 | Singlet | - |

| NH (amide) | ~8.5 | Broad Triplet | ~5.6 |

13C NMR Analysis for Carbon Framework

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The spectrum, typically recorded at 75.5 or 101 MHz, will show signals for the three carbons of the propyl group, the methylene carbon adjacent to the cyano group, the cyano carbon itself, and the carbonyl carbon of the amide. rsc.orgdiva-portal.orgmdpi.com

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (propyl) | ~11 |

| CH₂ (central, propyl) | ~22 |

| CH₂ (N-linked, propyl) | ~41 |

| CH₂ (cyano-linked) | ~25 |

| CN (nitrile) | ~116 |

| C=O (amide) | ~163 |

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC)

To resolve any spectral ambiguities and to definitively assign proton and carbon signals, two-dimensional (2D) NMR techniques are employed. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would confirm the connectivity within the propyl chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. libretexts.org This is invaluable for assigning which proton signal corresponds to which carbon signal. libretexts.org For instance, it would link the proton signal at ~3.2 ppm to the carbon signal at ~41 ppm.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of the amide and cyano groups.

Key absorption peaks in the IR spectrum provide clear evidence for the compound's functional groups. clockss.org

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

|---|---|---|

| N-H (amide) | Stretching | ~3300 |

| C-H (aliphatic) | Stretching | 2870-2960 |

| C≡N (nitrile) | Stretching | ~2250 |

| C=O (amide I) | Stretching | ~1650 |

| N-H (amide II) | Bending | ~1550 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides the molecular weight of this compound and offers insights into its structure through analysis of its fragmentation patterns. The molecular formula of this compound is C₆H₁₀N₂O, corresponding to a molecular weight of approximately 126.16 g/mol . scbt.comchemscene.com

In a typical mass spectrum, a molecular ion peak (M+) would be observed at m/z 126. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. rsc.org Fragmentation patterns often involve the loss of the propyl group or cleavage adjacent to the carbonyl and cyano groups, further corroborating the proposed structure.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and oxygen in the compound. For this compound (C₆H₁₀N₂O), the theoretical elemental composition is approximately:

Carbon (C): 57.12%

Hydrogen (H): 7.99%

Nitrogen (N): 22.21%

Oxygen (O): 12.68%

Experimental results from elemental analysis that closely match these theoretical values provide strong evidence for the empirical and, in conjunction with mass spectrometry, the molecular formula of the compound. mdpi.comthepharmajournal.com

Chromatographic Techniques for Purity Assessment

Chromatographic methods are essential for evaluating the purity of this compound, ensuring the absence of starting materials, byproducts, and other impurities. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid and effective qualitative method for monitoring reaction progress and assessing the purity of this compound. In a typical application, a silica (B1680970) gel plate is used as the stationary phase, which is a polar adsorbent. The mobile phase, or eluent, is a solvent system tailored to achieve optimal separation.

For instance, in the synthesis of related nitroacetanilides, a mobile phase of ethyl acetate (B1210297) and petroleum ether (in a 1:3 volume ratio) has been utilized. rsc.org The separation on the TLC plate is based on the polarity of the compounds. More polar compounds interact more strongly with the silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Conversely, less polar compounds travel further, yielding a higher Rf value. The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Visualization of the separated spots on the TLC plate is often achieved under UV light (250 nm), especially if the compounds are UV-active. rsc.orgnih.gov

In the context of this compound, TLC can be used to confirm the consumption of starting materials, such as ethyl 2-cyanoacetate and propan-1-amine, and the formation of the desired product. google.com The purity of the compound can be initially judged by the presence of a single, well-defined spot. While specific Rf values for this compound are not extensively reported in the provided literature, the technique is a fundamental step in its purification and analysis, often preceding column chromatography for purification. rsc.orgrsc.org

A study on N-(4-phenylmonosubstituted)-2-cyanoacetamides employed reversed-phase TLC (RP-TLC) to determine lipophilicity, a key parameter related to biological activity. In RP-TLC, the stationary phase is non-polar, and the mobile phase is polar. This technique could similarly be applied to this compound to assess its lipophilic character.

Table 1: Illustrative TLC Parameters for Related Compounds

| Parameter | Description | Reference |

| Stationary Phase | Silica gel 60 F254 | rsc.org |

| Mobile Phase | Ethyl acetate–petroleum ether (1/3, v/v) | rsc.org |

| Visualization | UV light (250 nm) | rsc.orgnih.gov |

This table illustrates typical conditions used for TLC analysis of similar compounds, which can be adapted for this compound.

Liquid Chromatography-Mass Spectrometry (LC/MS)

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.net It is widely used for the identification, quantification, and purity assessment of chemical compounds, including this compound.

In the analysis of this compound and its derivatives, LC/MS plays a crucial role in confirming the molecular weight of the synthesized compound and identifying any impurities. google.comgoogle.com The liquid chromatography component separates the sample based on its components' affinity for the stationary and mobile phases. For many cyanoacetamide derivatives, reversed-phase chromatography is employed, often using a C18 column. acs.orgnih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape and ionization efficiency. acs.orgsielc.comnih.gov

Once the components are separated by the LC system, they are introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used for this class of compounds, as it is a soft ionization method that typically results in the formation of a protonated molecule, [M+H]+. google.comgoogle.com This allows for the direct determination of the molecular weight of the compound. For this compound (C6H10N2O, molecular weight 126.16 g/mol ), the expected [M+H]+ ion would be observed at an m/z (mass-to-charge ratio) of approximately 127.1. google.comscbt.com

LC/MS is also invaluable for detecting and identifying byproducts. For example, in the synthesis of related compounds, LC/MS has been used to detect unreacted intermediates and side-products. The high sensitivity and specificity of LC/MS make it an essential tool for ensuring the purity of this compound, with many suppliers guaranteeing a purity of ≥95% as determined by this method. scbt.comdiva-portal.org Furthermore, UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry), a high-resolution version of LC-MS, can provide even greater separation efficiency and sensitivity, allowing for the detection of trace impurities. acs.org

Table 2: LC/MS Data for this compound and a Related Intermediate

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Observed Ion [M+H]+ (m/z) | Reference |

| This compound | C6H10N2O | 126.16 | 127.1 | google.comscbt.com |

| (E)-2-Cyano-3-(dimethylamino)-N-propylacrylamide | C9H15N3O | 181.24 | 182.2 | google.com |

This interactive table provides key mass spectrometry data for this compound and an intermediate, demonstrating the utility of LC/MS in confirming molecular identity.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Investigations: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of molecules containing the N-propylacetamide moiety, DFT has been utilized to optimize molecular geometries and calculate electronic descriptors. nih.govresearchgate.net Specifically, the B3LYP functional with a 6-31G* basis set has been applied to optimize the structures of complex molecules incorporating this scaffold, forming the basis for further computational analysis. nih.govresearchgate.netinonu.edu.tr

DFT calculations are instrumental in determining the electronic properties that govern the reactivity of a molecule. Global reactivity descriptors can be analyzed to understand the potential biological activity of compounds. inonu.edu.tr For instance, studies on related structures, such as 2-cyano-3-phenylacrylamide (B1607073) derivatives, have shown that the electronic properties and the equilibrium between tautomers can be tuned by the choice of different substituents. nih.gov While specific electronic property data for 2-cyano-N-propylacetamide is not detailed in the provided research, the methodology is well-established. DFT is used to generate molecular descriptors that are subsequently used in QSAR models to predict activity. nih.govresearchgate.net The analysis of these properties helps in understanding the stability and reactivity, which are crucial for designing new molecules. researchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor.

Molecular docking studies on derivatives containing the N-propylacetamide group have revealed specific binding interactions with protein targets. In a study on antimalarial azetidine-2-carbonitriles, the oxygen atom of the N-propylacetamide moiety was observed to form hydrogen bonds with amino acid residues within the active site of the target protein. researchgate.netbrieflands.com Specifically, interactions were noted with residues such as Lys305, Lys239, and Leu302. researchgate.netbrieflands.com For example, one derivative showed a hydrogen bond interaction between the oxygen of the N-propylacetamide group and the Lys305 residue. nih.gov Another designed compound, D9, exhibited a carbon-hydrogen bond between the hydrogen of the N-propylacetamide and the Ala225 residue, with a bond distance of 2.60Å. brieflands.com These interactions are crucial for the stability of the ligand-protein complex.

| Derivative Component | Interacting Protein Residue | Interaction Type | Bond Distance (Å) |

|---|---|---|---|

| Oxygen of N-propylacetamide | Lys305 | Hydrogen Bond | 2.48 |

| Hydrogen of N-propylacetamide | Ala225 | Carbon-Hydrogen Bond | 2.60 |

Through molecular docking simulations, potential biological targets for novel compounds can be identified. For a series of designed antimalarial compounds based on an azetidine-2-carbonitrile (B3153824) template, which includes the N-propylacetamide feature, the molecular target was predicted and validated to be the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (Pf-DHODH). nih.govbrieflands.com The docking protocol was validated by redocking a known ligand, which resulted in a root mean square deviation (RMSD) of 1.895Å, confirming the suitability of the method for docking the designed ligands into the Pf-DHODH active site. researchgate.net This predictive capability allows researchers to hypothesize the mechanism of action for new chemical entities.

Ligand-Protein Binding Interactions

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds based on their structural features.

QSAR studies have been successfully applied to derivatives containing the N-propylacetamide structure to predict their biological activity. In a study to develop new antimalarial agents, a robust QSAR model was created for a series of azetidine-2-carbonitriles. nih.govresearchgate.net The model demonstrated strong statistical significance and predictive power. researchgate.net

| Parameter | Value | Description |

|---|---|---|

| R² | 0.9465 | Coefficient of determination (goodness of fit) |

| Q²cv | 0.8981 | Cross-validated R² (internal predictive ability) |

| R²pred | 0.6915 | External validated R² (external predictive ability) |

The most influential descriptor in this model was identified as SpMax2_Bhp, which relates to the polarizability of the molecule. nih.govresearchgate.net The positive coefficient of this descriptor indicated that increasing the polarizability of the compounds, for example by substituting with electron-deactivating groups, could lead to an increase in antimalarial activity. nih.govresearchgate.net This finding guided the design of sixteen new derivatives, with several showing enhanced predicted activity compared to the template compound. nih.govresearchgate.net

Biological and Biomedical Research Applications

Design and Synthesis of Bioactive Derivatives

2-cyano-N-propylacetamide is primarily utilized as an intermediate or building block in the synthesis of more complex molecules with therapeutic potential. The active methylene (B1212753) group, positioned between the cyano and carbonyl groups, is a key feature that facilitates various chemical transformations.

One common synthetic strategy is the Knoevenagel condensation, where the active methylene compound reacts with aldehydes or ketones. This method is widely used to create α,β-unsaturated 2-cyanoacetamide (B1669375) derivatives, which are precursors to many bioactive compounds. inrae.fr For instance, this compound can be reacted with dimethylformamide-dimethylacetal (DMF-DMA) to produce (E)-2-cyano-3-(dimethylamino)-N-propylacrylamide. benthamdirect.comnih.gov This derivative serves as a versatile intermediate for synthesizing various heterocyclic compounds.

Furthermore, this compound and related cyanoacetamide structures are employed in multi-component reactions to construct complex molecular architectures in a single step. These reactions are efficient for generating libraries of compounds for biological screening. Derivatives such as N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamides and flavone-cyanoacetamide hybrids have been synthesized to explore their biological activities. acs.orgscbt.com The synthesis of dimeric compounds is another approach, where molecules like 2-cyano-N-[3-(2-cyanoacetylamino)propyl]acetamide are created by reacting a diamine with a cyanoacetate (B8463686), forming a precursor for potent enzyme inhibitors. Current time information in Bangalore, IN.

The following table summarizes representative synthetic methodologies involving cyanoacetamide cores.

| Reaction Type | Reactants | Product Type | Reference |

| Intermediate Synthesis | This compound, DMF-DMA | (E)-2-cyano-3-(dimethylamino)-N-propylacrylamide | benthamdirect.comnih.gov |

| Dimerization | Propane-1,3-diamine, Methyl cyanoacetate | 2-Cyano-N-[3-(2-cyanoacetylamino)propyl]acetamide | Current time information in Bangalore, IN. |

| Knoevenagel Condensation | Cyanoacetamide, Aldehydes | α,β-unsaturated 2-cyanoacetamide derivatives | inrae.fr |

| Multi-component Reaction | Cyanoacetamide, other nucleophiles | Naphthyridines, Pyrazolo[3,4-b] scbt.comdntb.gov.uanaphthyridines | scispace.com |

Mechanisms of Action

The biological activities of derivatives originating from the this compound scaffold are diverse and depend on the specific structural modifications. The mechanisms are often tied to the ability of the final compound to interact with biological targets like enzymes and receptors.

For derivatives investigated in cancer research, the mechanisms often involve the induction of apoptosis (programmed cell death) and the inhibition of processes crucial for tumor growth and spread. For example, certain N-hetaryl-2-cyanoacetamide derivatives have been shown to up-regulate caspases-3 and -9, which are key executioner and initiator caspases in the apoptotic pathway. scbt.com Additionally, these compounds can inhibit the expression of metalloproteinases (MMP-2 and MMP-9), enzymes that degrade the extracellular matrix and facilitate cancer cell metastasis. scbt.com They have also been found to suppress hypoxia-inducible factor-1 alpha (HIF-1α) and vascular endothelial growth factor (VEGF), two key players in angiogenesis (the formation of new blood vessels that supply tumors). scbt.com

In the context of enzyme inhibition, the cyanoacetamide moiety can be crucial for binding to the active or allosteric sites of an enzyme. For acetylcholinesterase inhibitors, derivatives bind to the peripheral anionic site of the enzyme, often through hydrophobic interactions, which helps to modulate its activity. acs.org For dynamin inhibitors, the catechol groups added to the cyanoacetamide scaffold are believed to be essential for inhibitory activity. Current time information in Bangalore, IN.

Development of Enzyme Inhibitors

The this compound framework is a key component in the synthesis of various enzyme inhibitors, targeting a range of diseases.

Derivatives of this compound have been instrumental in developing potent inhibitors of dynamin, a large GTPase enzyme essential for endocytosis. The archetypal dynamin inhibitor, Bis-T-22, is synthesized from a dimeric precursor, 2-cyano-N-[3-(2-cyanoacetylamino)propyl]acetamide. acs.orgCurrent time information in Bangalore, IN. This intermediate is reacted with 3,4-dihydroxybenzaldehyde (B13553) to yield (2E,2′E)‐N,N′‐(propane‐1,3‐diyl)bis(2‐cyano‐3‐(3,4‐dihydroxyphenyl)acrylamide), also known as Bis-T-22. Current time information in Bangalore, IN. This compound is one of the most potent inhibitors of dynamin I GTPase activity reported, with an IC₅₀ value of 1.7 ± 2 μM. Current time information in Bangalore, IN. The two catechol moieties are considered essential for this potent inhibition. Current time information in Bangalore, IN. The inhibition of dynamin is a target for therapies related to cellular uptake processes and certain neurological conditions.

While research on this compound itself as an acetylcholinesterase (AChE) inhibitor is not prominent, the broader class of cyanoacetamide derivatives has been extensively explored for this purpose, particularly in the context of Alzheimer's disease. acs.org Alzheimer's is characterized by a decline in the neurotransmitter acetylcholine, and AChE inhibitors are a primary class of drugs for its symptomatic treatment.

Researchers have synthesized hybrids of flavones and cyanoacetamide, which have demonstrated excellent inhibitory potency against AChE. acs.org For example, certain flavone-cyanoacetamide derivatives show IC₅₀ values ranging from 0.271 ± 0.012 to 1.006 ± 0.075 μM. acs.org Kinetic and molecular docking studies suggest that these compounds bind strongly to the peripheral anionic site of the AChE enzyme. acs.org Other studies have successfully synthesized highly functionalized naphthyridines from cyanoacetamide, with some derivatives showing significant AChE inhibitory activity.

The table below highlights some cyanoacetamide derivatives and their AChE inhibitory activity.

| Derivative Class | Example Compound | AChE IC₅₀ (µM) | Reference |

| Flavone-cyanoacetamide hybrid | Compound 7j | 0.271 ± 0.012 | acs.org |

| Flavone-cyanoacetamide hybrid | Compound 7r | 1.006 ± 0.075 | acs.org |

| Hexahydro-1,6-naphthyridine | Compound 4e (ortho-methoxy) | 2.12 | |

| Hexahydro-1,6-naphthyridine | Compound 4i (para-chloro) | 3.86 |

Dynamin GTPase Inhibition

Antimicrobial and Antifungal Research

The cyanoacetamide scaffold is a recurring structural motif in the search for new antimicrobial and antifungal agents. The emergence of drug-resistant bacteria and fungi necessitates the development of novel antibiotics. Various derivatives synthesized from cyanoacetamide precursors have been evaluated for their efficacy against a range of pathogens.

For example, 5-aminopyrazoles synthesized from intermediates like 3-(anthracen-9-yl)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide have been investigated for their antimicrobial activities. Similarly, pyrazolo[1,5-a]pyrimidines derived from 2-cyano-N-(furan-2-ylmethyl)acetamide were also tested for antibacterial and antifungal properties. Studies on new tetracyclic azaphenothiazines, which are analogues of chlorpromazine (B137089), have also shown that these molecules possess both anticancer and antibacterial properties against strains like S. aureus, S. epidermidis, E. coli, and P. aeruginosa.

Anticancer and Antitumor Research

The development of novel anticancer agents is a significant area of research for cyanoacetamide derivatives. Scientists have synthesized and tested numerous compounds based on this scaffold for their cytotoxic effects against various human cancer cell lines.

One study focused on a novel series of N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives. scbt.com These compounds were evaluated for their cytotoxic activities against breast (MCF-7), liver (HepG-2), colon (HCT116), and prostate (PC3) cancer cell lines. scbt.com Two compounds from this series showed particularly high cytotoxicity against PC3 and HepG-2 cells. scbt.com Further investigation revealed that their anticancer effect was cytocidal (cell-killing) and was achieved by inducing apoptosis through the up-regulation of caspases-3 and -9. scbt.com These derivatives also demonstrated anti-metastatic and anti-angiogenic effects by inhibiting MMP-2, MMP-9, HIF-1α, and VEGF. scbt.com

Other research into tetracyclic chlorpromazine analogues containing a quinoline (B57606) scaffold also confirmed proapoptotic activity, particularly inducing late apoptosis or necrosis in A549 (lung), MiaPaCa-2 (pancreas), and HCT-116 (colon) cancer cell lines.

Antimalarial Research

The growing resistance of the Plasmodium falciparum parasite to existing antimalarial drugs has necessitated the development of new therapeutic agents. nih.gov Azetidine-2-carbonitriles, a class of compounds to which this compound derivatives belong, have shown promise as potential antimalarial drugs. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies have been employed to design and optimize derivatives of azetidine-2-carbonitriles to enhance their antimalarial activity. nih.govresearchgate.net These studies relate the chemical structure of the compounds to their biological activity, allowing for the design of more potent derivatives. nih.gov One such study focused on designing derivatives of a template molecule, (2S,3S,4S)-2-cyano-4-(hydroxymethyl)-3-(4'-phenoxy-[1,1'-biphenyl]-4-yl)-N-propylazetidine-1-carboxamide, which itself has a significant antimalarial activity. researchgate.net

Molecular docking studies have been used to understand the interaction of these compounds with their target, Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (Pf-DHODH). researchgate.net The N-propylacetamide group in these molecules has been observed to form hydrogen bonds with amino acid residues like Lys305 in the active site of the enzyme. nih.govresearchgate.net

One of the designed derivatives, D13 {(2S,3S,4S)-2-cyano-3-(2'-fluoro-4'-phenoxy-[1,1'-biphenyl]-4-yl)-4-(hydroxymethyl)-N-propylazetidine-1-carboxamide}, demonstrated significantly higher antimalarial activity compared to the template compound and the standard drug, chloroquine. nih.gov This highlights the potential of modifying the core structure containing the N-propylacetamide moiety to develop new and effective antimalarial agents. nih.gov

Table 1: Antimalarial Activity of Selected Compounds

| Compound | pEC50 |

|---|---|

| Design Template | 8.301 |

| Chloroquine | 6.0242 |

This table presents the half maximal effective concentration (pEC50) values, a measure of drug potency, for the design template, the standard drug chloroquine, and the highly active derivative D13. A higher pEC50 value indicates greater potency. nih.gov

Insecticidal Activity and Pest Control Strategies

Beyond its applications in biomedical research, derivatives of this compound have been investigated for their insecticidal properties. These compounds are part of a broader class of chemicals used in the development of modern insecticides. echemi.com The goal of this research is to create selective insecticides that effectively control pest populations while minimizing harm to beneficial insects like pollinators. echemi.com

Research has explored the use of various carboxamide compounds, including those with a this compound structure, for controlling agricultural pests. google.com These compounds have been evaluated for their efficacy against a range of insect pests that can cause significant economic losses to crops such as sugarcane, citrus, rapeseed, and potatoes. googleapis.com

For instance, the spittlebug (Mahanarva sp.) has become a major pest in Brazilian sugarcane fields, and effective control methods are continuously sought. googleapis.com Similarly, various pests can impact the yield and quality of rapeseed, a crop grown for its oil and as a cover crop. googleapis.com

Patents have been filed for methods of controlling pests using mesoionic compounds, which can include structures related to this compound. googleapis.com These methods aim to protect cultivated plants from insect attack and infestation. google.com Furthermore, research has been conducted on controlling insects that have developed resistance to existing insecticides. googleapis.com The development of new active ingredients, potentially including novel this compound derivatives, is a key strategy in managing insecticide resistance. googleapis.com

Table 2: Mentioned Compounds in the Article

| Compound Name |

|---|

| This compound |

| (2S,3S,4S)-2-cyano-4-(hydroxymethyl)-3-(4'-phenoxy-[1,1'-biphenyl]-4-yl)-N-propylazetidine-1-carboxamide |

| Chloroquine |

Environmental and Green Chemistry Considerations for 2 Cyano N Propylacetamide

The synthesis and application of chemical compounds are increasingly scrutinized through the lens of green chemistry, which aims to minimize environmental impact. This section explores the environmental and green chemistry profile of 2-cyano-N-propylacetamide, focusing on sustainable production methods, efficiency, waste reduction, and potential ecological implications.

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways

The development of new and efficient synthetic routes is paramount for the advancement of chemical research and application. For 2-cyano-N-propylacetamide, future work could focus on moving beyond traditional methods to more innovative and sustainable pathways.

One established method for synthesizing a radiolabeled version of this compound involves the reaction of 2-bromo-N-propylacetamide with potassium cyanide (KCN), a route used for creating C-14 labeled analogues for metabolism studies. nih.gov General synthesis of cyanoacetamides often involves the straightforward reaction of an amine, such as propylamine (B44156), with a cyanoacetic acid ester like methyl cyanoacetate (B8463686) or ethyl cyanoacetate. scispace.comacs.orgdiva-portal.org

Future research could explore "pseudo-intramolecular" processes, which have been shown to facilitate transacylation reactions to produce N-propylacetamide from activated β-keto esters. scispace.comjst.go.jp Another avenue involves the alkylation of various amides of cyanoacetic acid under mild conditions. thepharmajournal.com The exploration of these and other novel synthetic strategies could lead to higher yields, milder reaction conditions, and access to a wider range of derivatives.

| Synthesis Approach | Precursors | Key Features | Reference |

| Nucleophilic Substitution | 2-bromo-N-propylacetamide, KCN | Used for isotopic labeling. nih.gov | nih.gov |

| Aminolysis | Propylamine, Ethyl cyanoacetate | Common, direct method for amide formation. scispace.comacs.org | scispace.comacs.org |

| Pseudo-intramolecular Process | Activated β-keto ester, Propylamine | Novel transacylation method. scispace.comjst.go.jp | scispace.comjst.go.jp |

| Alkylation | Cyanoacetic acid amides, Alkylating agent | Allows for modification under mild conditions. thepharmajournal.com | thepharmajournal.com |

Advanced Computational Studies for Rational Design

Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental work. For this compound, advanced computational studies can accelerate the rational design of new molecules with desired functions.

Methods such as Density Functional Theory (DFT) can be used to optimize molecular structures and understand their electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. sci-hub.box This information is crucial for predicting a molecule's reactivity and stability. Furthermore, molecular docking studies can simulate the interaction of this compound derivatives with biological targets like enzymes or receptors, providing insights into potential binding affinities and mechanisms of action. sci-hub.boxnih.gov Such computational screening can prioritize which derivatives are most promising for synthesis and biological testing, saving significant time and resources. These computational approaches have been successfully applied to various cyanoacetamide and cyanoacrylamide derivatives to design novel anticancer and antimicrobial agents. sci-hub.boxnih.govnih.gov

Broadening Biological Spectrum and Target Identification

While this compound is a valuable synthetic intermediate, its own biological activity profile is not extensively documented. It serves as a key precursor in the synthesis of more complex, biologically active molecules, such as GABA-A receptor modulators and dynamin inhibitors. nih.govdiva-portal.org This role as a building block suggests that the core structure has latent potential for biological interaction.

Future research should involve screening this compound and a library of its derivatives against a wide array of biological targets. The diverse activities reported for related cyanoacetamide structures—including antimicrobial, anticancer, and enzyme inhibitory effects (e.g., against urease and TAK1 kinase)—provide a strong rationale for this expanded screening. ekb.egresearchgate.netnih.govnih.gov Identifying new biological targets would open up novel therapeutic avenues for compounds derived from this scaffold.

| Related Compound Class | Observed Biological Activities | Potential Application | Reference |

| Cyanoacetamides | Antimicrobial, Antifungal | Infectious Diseases | ekb.eg |

| Cyanoacrylamides | Anticancer, TAK1 Inhibition | Oncology, Inflammatory Diseases | nih.govnih.gov |

| Cyanoacetamide Derivatives | Urease Inhibition | Treatment of H. pylori infections | researchgate.net |

Development of Structure-Activity Relationship (SAR) Models

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the correlation between a molecule's chemical structure and its biological activity. gardp.org By systematically modifying a lead compound and evaluating the resulting changes in potency and selectivity, researchers can develop models that guide the design of more effective drugs. gardp.org

For this compound, developing SAR models would be a logical next step following the identification of new biological activities. For instance, in a study on azetidine-2-carbonitrile (B3153824) derivatives with antimalarial activity, the N-propylacetamide group was found to interact with amino acid residues in the target protein's active site, highlighting its importance for binding. brieflands.com By creating a series of analogues—for example, by varying the length of the alkyl chain, substituting the propyl group with cyclic or aromatic moieties, or modifying the cyano group—a detailed SAR model can be constructed. This would elucidate which structural features are critical for activity and selectivity, enabling the rational design of optimized derivatives. nih.govnih.gov

Integration with Flow Chemistry and Automation

Modern synthetic chemistry is increasingly embracing flow chemistry and automation to enhance efficiency, safety, and scalability. cinz.nzresearchgate.net These technologies are particularly well-suited for amide bond formation, a key step in the synthesis of this compound. researchgate.net

In flow chemistry, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over parameters like temperature, pressure, and reaction time. cinz.nz This leads to improved reaction yields, reduced side products, and enhanced safety, especially when handling hazardous reagents. cinz.nz Integrating automation with flow systems enables high-throughput synthesis and optimization, where different reaction conditions can be screened rapidly. amidetech.commit.edu Applying automated flow chemistry to the synthesis of this compound and its derivatives could streamline the production of compound libraries for SAR studies and facilitate user-friendly scale-up for further applications. cinz.nzresearchgate.net

Material Science and Polymer Applications

The application of cyanoacetamide derivatives is not limited to the life sciences. These compounds also hold potential in material science and polymer chemistry. Cyanoacetamide itself is used in the production of certain polymers and resins. chemimpex.com The functional groups of this compound make it an interesting candidate as a monomer or a functional additive in polymer synthesis.

The nitrile group can participate in polymerization reactions or be chemically modified post-polymerization to introduce new functionalities. The amide group can form hydrogen bonds, potentially influencing the mechanical and thermal properties of a polymer. Research could explore the incorporation of this compound into polymer backbones to create novel materials. For example, related cyanoxime compounds have been shown to form one-dimensional polymers. missouristate.edu Investigating the polymerization of this compound or its use in creating copolymers could lead to new materials with tailored properties for applications in fields like agrochemicals or specialized coatings. ontosight.aimdpi.com

Q & A

Q. What are the optimized synthetic routes for 2-cyano-N-propylacetamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves condensation of cyanoacetic acid derivatives with propylamine under controlled conditions. details a scalable method using methyl cyanoacetate and t-butylacetate, with critical steps including vacuum distillation for solvent removal and seeded crystallization (1% seed loading at 15°C) to enhance purity . Key parameters:

- Temperature control : Maintaining 20–25°C during methyl cyanoacetate addition prevents side reactions.

- Solvent selection : t-Butylacetate improves solubility, while heptane facilitates crystallization.

- Monitoring : Residual methyl cyanoacetate must be <0.5 mol% before crystallization.

Q. What analytical techniques are essential for characterizing this compound and verifying purity?

Methodological Answer:

- Thin-layer chromatography (TLC) : Use hexane:ethyl acetate (9:1) to monitor reaction progress and detect intermediates .

- NMR spectroscopy : Confirm structure via characteristic signals (e.g., cyano group at ~110–120 ppm in NMR; propyl chain protons at δ 0.9–1.6 ppm in NMR) .

- HPLC-MS : Quantify purity and detect trace impurities using reverse-phase columns (C18) with acetonitrile/water gradients.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

Methodological Answer: Discrepancies often arise from variations in:

- Catalyst systems : Acidic vs. alkaline conditions (e.g., uses Fe powder for nitro reduction, while avoids reducing agents).

- Workup protocols : Incomplete crystallization (e.g., ’s heptane wash vs. ethanol recrystallization in ) affects yield .

Strategy: Perform design-of-experiment (DoE) studies to isolate variables (e.g., temperature, solvent ratio) and validate results via triplicate runs.

Q. What mechanistic insights govern the reactivity of the cyano group in this compound during derivatization?

Methodological Answer: The electron-withdrawing cyano group enhances electrophilicity at the adjacent carbonyl, enabling nucleophilic attacks (e.g., amine condensations or thiol additions). demonstrates its role in forming pyridin-2-ylthioacetamide derivatives via nucleophilic substitution . Experimental Design:

- Use kinetic studies (e.g., UV-Vis monitoring) to track reaction rates under varying pH.

- Computational modeling (DFT) to map electron density and predict reactive sites.

Q. How can researchers evaluate the biological activity of this compound derivatives in drug discovery?

Methodological Answer:

- In vitro assays : Screen for kinase inhibition (e.g., EGFR or VEGFR2) using fluorescence-based ADP-Glo™ assays .

- Structure-activity relationship (SAR) : Modify the propyl chain (e.g., branching or halogenation) and assess cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

- Molecular docking : Compare binding affinities of derivatives with target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina.

Q. What strategies mitigate challenges in scaling up this compound synthesis for preclinical studies?

Methodological Answer:

- Process optimization : Replace batch reactions with flow chemistry to control exothermic steps (e.g., cyanoacetic acid condensation).

- Purification : Implement continuous crystallization (e.g., mixed-suspension mixed-product removal, MSMPR) to maintain particle size distribution .

- Quality control : Use PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring of intermediate conversions.

Data Interpretation and Optimization

Q. How should researchers analyze conflicting spectral data (e.g., NMR shifts) for this compound analogs?

Methodological Answer:

- Referencing : Cross-validate with PubChem data (e.g., ’s InChI Key: KRDXNYGEOLWCLC-UHFFFAOYSA-N) .

- Solvent effects : Account for deuterated solvent shifts (e.g., DMSO-d6 vs. CDCl3).

- Dynamic effects : Use variable-temperature NMR to detect conformational exchange broadening.

Q. What statistical methods are appropriate for optimizing reaction conditions in multi-step syntheses?

Methodological Answer: